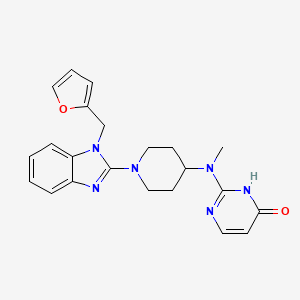
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde, such as 2-furanylmethyl aldehyde, under acidic conditions to form the benzimidazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Pyrimidinone Core Formation: The final step involves the formation of the pyrimidinone core through cyclization reactions involving urea or thiourea derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrimidinone and benzimidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the furan and piperidine rings.
Reduction Products: Reduced forms of the benzimidazole moiety.
Substitution Products: Alkylated or acylated derivatives of the pyrimidinone and benzimidazole rings.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical and biophysical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pentofuranosyl-2,4(1H,3H)-pyridinedione
- 1-Pentofuranosyl-2,4(1H,3H)-pyrimidinedione
Comparison
Compared to similar compounds, 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, benzimidazole, and piperidine rings in a single molecule provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
108612-73-3 |
|---|---|
Molekularformel |
C22H24N6O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[[1-[1-(furan-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N6O2/c1-26(21-23-11-8-20(29)25-21)16-9-12-27(13-10-16)22-24-18-6-2-3-7-19(18)28(22)15-17-5-4-14-30-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,25,29) |
InChI-Schlüssel |
KKFIBQLXVNJFKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CO4)C5=NC=CC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


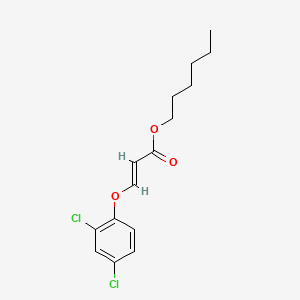

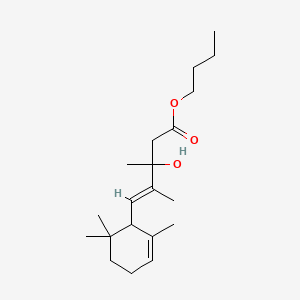

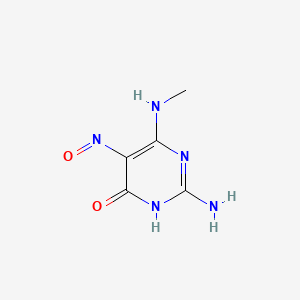

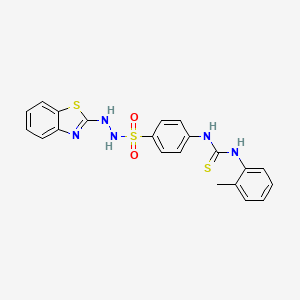

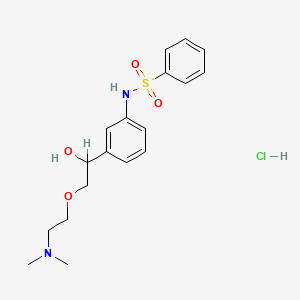
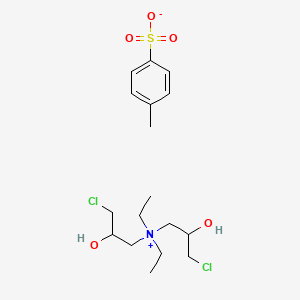


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

